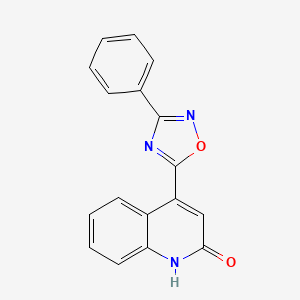![molecular formula C22H20ClN3O3S B10869340 N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10869340.png)
N-(4-acetylphenyl)-2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorobenzyl group, and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-acetylphenylamine and 2-chlorobenzyl bromide. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidinyl ring can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its pharmacological properties.
Medicine
In medicine, “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” include other acetamides with different substituents. Examples include:
- N-(4-acetylphenyl)-acetamide
- N-(2-chlorobenzyl)-acetamide
- N-(4-hydroxy-6-methyl-2-pyrimidinyl)-acetamide
Uniqueness
The uniqueness of “N~1~-(4-ACETYLPHENYL)-2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other acetamides and potentially valuable for various applications.
Properties
Molecular Formula |
C22H20ClN3O3S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-[(2-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O3S/c1-13-18(11-16-5-3-4-6-19(16)23)21(29)26-22(24-13)30-12-20(28)25-17-9-7-15(8-10-17)14(2)27/h3-10H,11-12H2,1-2H3,(H,25,28)(H,24,26,29) |
InChI Key |
ZAOBEZIBDDSKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-3-(methylsulfanyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10869267.png)
![6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10869271.png)
![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10869283.png)
![N-(4-bromophenyl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869285.png)
![4-[(3-Aminonaphthalen-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10869289.png)
![2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10869292.png)
![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
![2-(2-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869308.png)
![2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10869310.png)
![4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)
![2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869324.png)
![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
